[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone
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Description
The compound 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinylmethylene]hydrazone is a complex organic molecule. It seems to contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains trifluoromethyl groups, which are known for their high electronegativity and can greatly influence the molecule’s reactivity .
Scientific Research Applications
Isomorphous Structures and Disorder
The synthesis and crystal structure of isomorphous methyl- and chloro-substituted small heterocyclic compounds, including 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone derivatives, show that these structures obey the chlorine-methyl exchange rule. These compounds exhibit extensive disorder, which can impact their detection in data-mining procedures, such as searches in the Cambridge Structural Database (Swamy et al., 2013).
Structural Characterization in Drug Synthesis
The crystal and molecular structure of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in the synthesis of new anti-tuberculosis drug candidates, provides insights into the structural intricacies involved in benzothiazinone synthesis (Eckhardt et al., 2020).
Accidental Synthesis and Structural Analysis
The accidental synthesis of (2-chloro-4-(phenylthio)phenyl)(3-methyl-1-phenyl-5-(phenylthio)-1H-pyrazol-4-yl)methanone and its structural analysis via X-ray diffraction highlights the importance of structural characterization in understanding the properties of such compounds (Sun et al., 2017).
Novel Synthesis Methods
A novel synthesis route for 4-(3-methyl-1H-indol-2yl)phenylmethanone, involving Friedel Craft’s benzoylation and Fischer indole cyclisation, demonstrates the potential for generating biologically active compounds (Suhana & Rajeswari, 2017).
Pyridazine Derivatives Synthesis
The synthesis of pyridazine derivatives, including hydrazones of 4-chloro-5-hydrazino-3-pyridazone, contributes to the exploration of new pharmaceuticals and chemical compounds with potential applications in various fields (Osner et al., 1963).
Solution Chemistry of Hydrazone Ligands
The study of quaternary oxovanadium(V) complexes incorporating hydrazone ligands, such as [V IV O(acac) 2 ], reveals important aspects of the solution chemistry and potential applications of these complexes in various scientific fields (Mondal et al., 2009).
Properties
CAS No. |
339106-99-9 |
---|---|
Molecular Formula |
C26H14Cl2F6N4 |
Molecular Weight |
567.3 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]-1-phenylmethanimine |
InChI |
InChI=1S/C26H14Cl2F6N4/c27-19-11-17(25(29,30)31)13-35-23(19)21(15-7-3-1-4-8-15)37-38-22(16-9-5-2-6-10-16)24-20(28)12-18(14-36-24)26(32,33)34/h1-14H |
InChI Key |
VLAWKOUEXVHGNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
solubility |
not available |
Origin of Product |
United States |
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